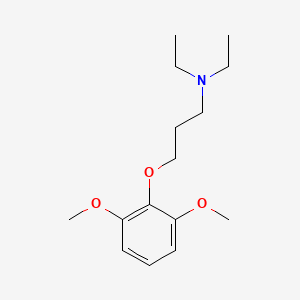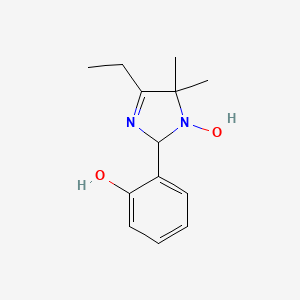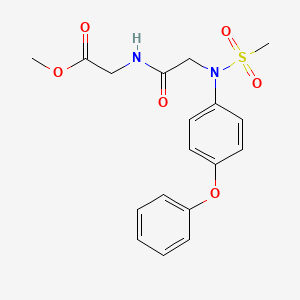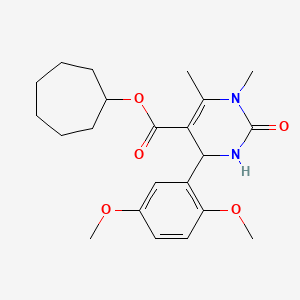![molecular formula C18H22N4O3S2 B4968022 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4968022.png)
2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide, also known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a small molecule inhibitor of a protein called PIM1 kinase, which plays a crucial role in the development and progression of various cancers and other diseases.
Mécanisme D'action
2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide binds to the ATP-binding site of PIM1 kinase, preventing its activation and subsequent downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in cancer treatment, 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has also been studied for its effects on other physiological processes. PIM1 kinase has been shown to play a role in the regulation of glucose metabolism and insulin signaling. 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been demonstrated to improve insulin sensitivity in obese mice, suggesting its potential use in the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity for PIM1 kinase, reducing the potential for off-target effects. However, 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide also has limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide. One area of interest is the development of more potent and selective inhibitors of PIM1 kinase. Another area of research is the investigation of the effects of 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide on other physiological processes, such as inflammation and immune function. Additionally, the potential use of 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of ongoing investigation.
Méthodes De Synthèse
The synthesis of 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide involves several steps, including the reaction of 6-methyl-4-pyrimidinethiol with 4-(1-pyrrolidinylsulfonyl)benzene-1,2-diamine, followed by the addition of 2-chloro-N-(4-(trifluoromethyl)phenyl)propanamide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. PIM1 kinase is overexpressed in various types of cancer, including prostate, breast, and leukemia. Inhibition of PIM1 kinase activity has been shown to induce apoptosis (cell death) in cancer cells, making it a promising target for cancer therapy. 2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been demonstrated to inhibit PIM1 kinase activity in vitro and in vivo, leading to the suppression of tumor growth in animal models.
Propriétés
IUPAC Name |
2-(6-methylpyrimidin-4-yl)sulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-13-11-17(20-12-19-13)26-14(2)18(23)21-15-5-7-16(8-6-15)27(24,25)22-9-3-4-10-22/h5-8,11-12,14H,3-4,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZWCPOWPLRKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methylpyrimidin-4-yl)sulfanyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4967948.png)
![1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4967952.png)

![ethyl 4-(4-methoxybenzyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4967965.png)
![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4967974.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)
![5-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4967987.png)
![6-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4967989.png)
![N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4967995.png)



